- A metal-free multicomponent strategy for amidine synthesisChemRxiv, 2022, 1, 1-8,
Cas no 941-55-9 (4-Methylbenzenesulfonyl azide -)

941-55-9 structure
Nome del prodotto:4-Methylbenzenesulfonyl azide -
Numero CAS:941-55-9
MF:C7H7N3O2S
MW:197.214379549026
MDL:MFCD00180767
CID:40366
PubChem ID:329763205
4-Methylbenzenesulfonyl azide - Proprietà chimiche e fisiche
Nomi e identificatori
-
- p-Toluenesulfonyl azide
- 4-methyl-benzenesulfonylazid
- Benzenesulfonylazide,4-methyl-
- P-TOLUENESULFONYL AZIDE OR 4-METHYLBENZENESULFONYL AZIDE
- 4-Methylbenzenesulfonyl azide
- Tosyl azide
- 4-Methylbenzenesulfonic acid azide
- p-Methylbenzenesulfonic acid azide
- diazonio-(4-methylphenyl)sulfonylazanide
- 4-Methylbenzenesulfonyl azide (ACI)
- p-Toluenesulfonyl azide (6CI, 7CI, 8CI)
- 4-Methylphenylsulfonyl azide
- 4-Toluenesulfonyl azide
- Azido-p-toluenesulfonic acid
- NSC 138649
- p-Methylbenzenesulfonyl azide
- p-Methylphenylsulfonyl azide
- p-Toluenesulfonazide
- p-Toluenesulfonic acid azide
- p-Tolylsulfonyl azide
- p-Tosyl azide
- Tosyl nitride
- para-toluene-sulfonylazide
- EINECS 213-381-5
- SCHEMBL137120
- NSC-138649
- Tosyl azide, 10% in toluene
- p-toluenesulphonyl azide
- p-toluenesulfonylazide
- 97F7BLE97S
- 941-55-9
- MFCD00180767
- J-524062
- 4-toluene sulphonyl azide
- p-toluene-sulfonylazide
- p-Toluenesulfonyl azide;4-Methylbenzenesulfonyl azide
- TOLUENESULFONAZIDE, P-
- 4-toluenesulphonyl azide
- p-tolylsulfonylazide
- para toluene sulfonyl azide
- p-toluene sulfonylazide
- EN300-73297
- NSC138649
- NS00040169
- p-Toluenesulfonyl azide (8CI)
- DB-008676
- Benzenesulfonyl azide, 4-methyl-
- 4-methyl-benzenesulfonyl azide
- para-toluene sulfonyl azide
- AS-37674
- 4-methylbenzene-1-sulfonyl azide
- toluene-p-sulphonyl azide
- N-diazo-4-methylbenzenesulfonamide
- p-toluene-sulfonyl azide
- AB04417
- DTXSID4061333
- doi:10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
- DTXCID5048920
- UNII-97F7BLE97S
- AKOS009237058
- para-toluenesulfonylazide
- 10.14272/NDLIRBZKZSDGSO-UHFFFAOYSA-N.1
- tosylazide
- Q1445465
- para-toluenesulfonyl azide
- 4-Methylbenzenesulfonyl azide -
-
- MDL: MFCD00180767
- Inchi: 1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
- Chiave InChI: NDLIRBZKZSDGSO-UHFFFAOYSA-N
- Sorrisi: [N-]=[N+]=NS(C1C=CC(C)=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 197.025898g/mol
- Carica superficiale: 0
- XLogP3: 2.8
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta legami ruotabili: 2
- Massa monoisotopica: 197.025898g/mol
- Massa monoisotopica: 197.025898g/mol
- Superficie polare topologica: 56.9Ų
- Conta atomi pesanti: 13
- Complessità: 305
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Cristalli bianchi
- Densità: ~0.90 g/mL at 20 °C
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: Fahrenheit: 39,2 ° f
Celsius: 4 ° c - Indice di rifrazione: n20/D 1.502
- PSA: 92.27000
- LogP: 2.52756
- Solubilità: È disciolto nella maggior parte dei solventi organici ed è spesso usato in CH2Cl2, Et2O o EtOH.
- Colore/forma: 11-15 % (w/w) in toluene
4-Methylbenzenesulfonyl azide - Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H225-H300-H304-H315-H336-H361d-H373
- Dichiarazione di avvertimento: P210-P261-P264-P281-P301+P310-P331
- Numero di trasporto dei materiali pericolosi:UN1294 - class 3 - PG 2 - Toluene, solution
- WGK Germania:3
- Codice categoria di pericolo: 63-11-28-38-48/20-65-67
- Istruzioni di sicurezza: S16; S35
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
- Frasi di rischio:R5
4-Methylbenzenesulfonyl azide - Dati doganali
- CODICE SA:2929909090
- Dati doganali:
Codice doganale cinese:
2929909090Panoramica:
2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Methylbenzenesulfonyl azide - Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73297-2.5g |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 93% | 2.5g |
$161.0 | 2023-02-12 | |
TRC | M236935-1g |
4-Methylbenzenesulfonyl Azide |
941-55-9 | 1g |
$ 115.00 | 2022-06-04 | ||
abcr | AB493571-5 g |
p-Toluenesulfonyl azide, 30% in toluene; . |
941-55-9 | 30% | 5g |
€96.10 | 2023-06-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P39900-25g |
P-Toluenesulfonyl Azide |
941-55-9 | 25g |
¥78.0 | 2021-09-08 | ||
Enamine | EN300-73297-1.0g |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 93% | 1.0g |
$152.0 | 2023-02-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-5g |
4-Methylbenzenesulfonyl azide - |
941-55-9 | 75%w/w in Ethyl acetate | 5g |
¥41.0 | 2023-09-01 | |
OTAVAchemicals | 2447640-50MG |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 95% | 50MG |
$29 | 2023-07-03 | |
OTAVAchemicals | 2447640-100MG |
4-methylbenzene-1-sulfonyl azide |
941-55-9 | 95% | 100MG |
$52 | 2023-07-03 | |
abcr | AB493571-100 g |
p-Toluenesulfonyl azide, 30% in toluene; . |
941-55-9 | 30% | 100g |
€527.70 | 2023-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PT620-100g |
4-Methylbenzenesulfonyl azide - |
941-55-9 | 75%w/w in Ethyl acetate | 100g |
¥288.0 | 2022-06-10 |
4-Methylbenzenesulfonyl azide - Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2.5 h, 0 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2 h, rt
Riferimento
- Cooperative Lewis Acid-1,2,3-Triazolium-Aryloxide Catalysis: Pyrazolone Addition to Nitroolefins as Entry to DiaminoamidesAngewandte Chemie, 2023, 62(36),,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetonitrile ; 3 min, rt; 3 h, 25 °C
Riferimento
- Modified oligonucleotides activating RNAse H for use in therapy and diagnosis, Russian Federation, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Ethanol ; cooled; 15 min, cooled; 18 h, rt; 2 h, 35 °C; 3 h, 50 °C
Riferimento
- 1,2,3-Thiadiazole-sulfil(sulfone)imine heterocyclic derivatives as insecticides and fungicides and their preparation, agricultural compositions and use in the treatment of insects and fungal infection, China, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C
Riferimento
- A switch to vinylogous reactivity of vinyl diazo esters for the C-H allylation of benzamides by merging cobalt and photoredox catalysisChemical Communications (Cambridge, 2022, 58(100), 13967-13970,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 20 min, rt
Riferimento
- Product-Derived Bimetallic Palladium Complex Catalyzes Direct Carbonylation of SulfonylazidesAngewandte Chemie, 2016, 55(18), 5545-5549,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; cooled; 4 h, rt
Riferimento
- Caged cyclopropenes for controlling bioorthogonal reactivityOrganic & Biomolecular Chemistry, 2018, 16(22), 4081-4085,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; rt
Riferimento
- Preparation of a Library of Poly(N-sulfonylimidates) by Cu-Catalyzed Multicomponent PolymerizationACS Macro Letters, 2014, 3(8), 791-794,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C
Riferimento
- Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of CyclopentylaminesAngewandte Chemie, 2011, 50(50), 12075-12079,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C; 3 h, rt
Riferimento
- 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertion: a one pot domino approach in a three component couplingChemRxiv, 2022, 1, 1-5,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 0 °C; 2.5 h, 0 °C
Riferimento
- Metal-Free Multicomponent Strategy for Amidine SynthesisJournal of the American Chemical Society, 2022, 144(45), 20672-20679,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 1 h, 0 °C; 0 °C → 23 °C; 16 h, 23 °C
Riferimento
- Formal Homo-Nazarov and Other Cyclization Reactions of Activated CyclopropanesChemistry - A European Journal, 2011, 17(51), 14527-14538,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 2.5 h, 0 °C
Riferimento
- Catalyst-free, scalable heterocyclic flow photocyclopropanationGreen Chemistry, 2021, 23(17), 6366-6372,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water
Riferimento
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol2008, , ,,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Isopropanol , Water ; 1 h, rt
Riferimento
- Cyclic peptide-polymer complexes and their self-assemblyChemistry - A European Journal, 2009, 15(17), 4428-4436,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 15 min, 0 °C; 3 h, rt
Riferimento
- A three component 1,3-difunctionalization of vinyl diazo esters enabled by a cobalt catalyzed C-H activation/carbene migratory insertionChemical Communications (Cambridge, 2023, 59(40), 6076-6079,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; cooled; 25 °C; 4 h, 25 °C
Riferimento
- High efficiency catalytic synthesis of N-sulfonyltriazole in aqueous phase by copper sulfate/substituted thioureaGaodeng Xuexiao Huaxue Xuebao, 2019, 40(5), 927-931,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; rt; 2 h, reflux
Riferimento
- Synthesis and Reactivity of 5-Heterotruxenes Containing Sulfur or Nitrogen as the HeteroatomJournal of Organic Chemistry, 2019, 84(18), 11553-11561,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water
Riferimento
- p-Toluenesulfonyl azidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-9,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Acetone , Water ; 3 h, 0 °C
Riferimento
- Ambruticins: Tetrahydropyran ring formation and total synthesisOrganic & Biomolecular Chemistry, 2021, 19(28), 6210-6215,
4-Methylbenzenesulfonyl azide - Preparation Products
4-Methylbenzenesulfonyl azide - Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:941-55-9)4-Methylbenzenesulfonyl azide -
Numero d'ordine:A1211736
Stato delle scorte:in Stock/in Stock/in Stock/in Stock/in Stock
Quantità:100g/250g/500g/1000g/25g
Purezza:99%/99%/99%/99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:57
Prezzo ($):307.0/614.0/1074.0/1880.0/249.0
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:941-55-9)
Numero d'ordine:SFD695
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:01
Prezzo ($):
4-Methylbenzenesulfonyl azide - Letteratura correlata
-
Elaine Tarrant,Claire V. O'Brien,Stuart G. Collins RSC Adv. 2016 6 31202
-
Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
-
3. Radical-chain reactions of sulfonyl azides and of ethyl azidoformate with allylstannanes: homolytic allylation at nitrogenHai-Shan Dang,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1996 1493
-
Haopeng Xu,Chao Pi,Yangjie Wu,Xiuling Cui New J. Chem. 2022 46 2239
-
Ze Zhang,Zi-Bin Tan,Chun-Yan Hong,De-Cheng Wu,Ye-Zi You Polym. Chem. 2016 7 1468
941-55-9 (4-Methylbenzenesulfonyl azide -) Prodotti correlati
- 138-38-5(4-ethylbenzene-1-sulfonamide)
- 88-19-7(O-Toluenesulfonamide)
- 80-39-7(N-Ethyl-P-toluenesulfonamide)
- 402-46-0(4-fluorobenzene-1-sulfonamide)
- 98-10-2(Benzenesulfonamide)
- 80-17-1(Benzenesulfonyl Hydrazide)
- 138-41-0(Carzenide)
- 63-74-1(Sulfanilamide)
- 70-55-3(4-methylbenzene-1-sulfonamide)
- 98-18-0(M-aminobenzenesulfonamide)
Fornitori consigliati
atkchemica
(CAS:941-55-9)4-Methylbenzenesulfonyl azide -

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:941-55-9)Tosyl azide

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta